molecular formula C34H30N10O8S2.2C6H15NO3<br>C46H60N12O14S2 B14595968 Einecs 262-621-5 CAS No. 61136-17-2

Einecs 262-621-5

Cat. No.: B14595968
CAS No.: 61136-17-2
M. Wt: 1069.2 g/mol
InChI Key: AKMBPNNDTFZSLX-UHFFFAOYSA-N
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Description

Einecs 262-621-5 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is known for its unique properties and applications in various scientific fields.

Preparation Methods

The preparation of Einecs 262-621-5 involves several synthetic routes and reaction conditions. Industrial production methods typically include:

Chemical Reactions Analysis

Einecs 262-621-5 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur with halogens or other substituents under specific conditions.

    Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as solvents, catalysts, and temperature control.

    Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

Einecs 262-621-5 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Einecs 262-621-5 involves its interaction with specific molecular targets and pathways. The compound exerts its effects through:

Comparison with Similar Compounds

Einecs 262-621-5 can be compared with other similar compounds to highlight its uniqueness:

Properties

CAS No.

61136-17-2

Molecular Formula

C34H30N10O8S2.2C6H15NO3
C46H60N12O14S2

Molecular Weight

1069.2 g/mol

IUPAC Name

5-[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]-2-[2-[4-[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol

InChI

InChI=1S/C34H30N10O8S2.2C6H15NO3/c1-51-33-41-29(35-23-9-5-3-6-10-23)39-31(43-33)37-25-17-15-21(27(19-25)53(45,46)47)13-14-22-16-18-26(20-28(22)54(48,49)50)38-32-40-30(42-34(44-32)52-2)36-24-11-7-4-8-12-24;2*8-4-1-7(2-5-9)3-6-10/h3-20H,1-2H3,(H,45,46,47)(H,48,49,50)(H2,35,37,39,41,43)(H2,36,38,40,42,44);2*8-10H,1-6H2

InChI Key

AKMBPNNDTFZSLX-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)OC)S(=O)(=O)O)S(=O)(=O)O)NC6=CC=CC=C6.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO

Origin of Product

United States

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